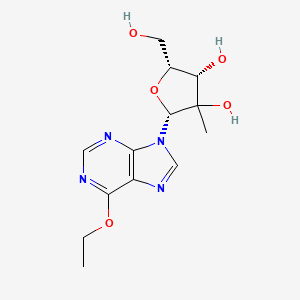
1,3-di(pentadecanoyloxy)propan-2-yl (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-di(pentadecanoyloxy)propan-2-yl (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a glycerol backbone esterified with pentadecanoic acid and a deuterated unsaturated fatty acid, making it a subject of interest in both synthetic chemistry and biological research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-di(pentadecanoyloxy)propan-2-yl (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate typically involves multiple steps:
Esterification: The glycerol backbone is esterified with pentadecanoic acid using a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.
Deuteration: The unsaturated fatty acid is subjected to deuteration, often using deuterium gas (D2) in the presence of a palladium catalyst to introduce deuterium atoms at specific positions.
Coupling: The deuterated fatty acid is then coupled with the esterified glycerol backbone using a coupling agent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure high-quality production.
化学反応の分析
Types of Reactions
1,3-di(pentadecanoyloxy)propan-2-yl (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate can undergo various chemical reactions:
Oxidation: The unsaturated fatty acid moiety can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4), leading to the formation of diols or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution under mild heating.
Reduction: LiAlH4 in anhydrous ether under reflux.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Diols or carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioesters.
科学的研究の応用
1,3-di(pentadecanoyloxy)propan-2-yl (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate has several scientific research applications:
Chemistry: Used as a model compound to study esterification and deuteration reactions.
Biology: Investigated for its potential role in lipid metabolism and as a tracer in metabolic studies due to its deuterium labeling.
Medicine: Explored for its potential use in drug delivery systems and as a component in lipid-based formulations.
Industry: Utilized in the production of specialized lubricants and surfactants.
作用機序
The mechanism of action of 1,3-di(pentadecanoyloxy)propan-2-yl (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The deuterium atoms can provide insights into the metabolic pathways and the stability of the compound in biological systems. The ester groups may undergo hydrolysis, releasing the fatty acids, which can then participate in various metabolic processes.
類似化合物との比較
Similar Compounds
1,3-di(pentadecanoyloxy)propan-2-yl octadec-9-enoate: Similar structure but without deuterium labeling.
1,3-di(pentadecanoyloxy)propan-2-yl (Z)-octadec-9-enoate: Similar structure with a different unsaturated fatty acid.
Uniqueness
1,3-di(pentadecanoyloxy)propan-2-yl (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate is unique due to its deuterium labeling, which makes it valuable for metabolic studies and tracing experiments. The presence of deuterium atoms can alter the compound’s physical and chemical properties, providing unique insights into its behavior in various environments.
特性
分子式 |
C51H96O6 |
|---|---|
分子量 |
812.3 g/mol |
IUPAC名 |
1,3-di(pentadecanoyloxy)propan-2-yl (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate |
InChI |
InChI=1S/C51H96O6/c1-4-7-10-13-16-19-22-25-26-27-30-33-36-39-42-45-51(54)57-48(46-55-49(52)43-40-37-34-31-28-23-20-17-14-11-8-5-2)47-56-50(53)44-41-38-35-32-29-24-21-18-15-12-9-6-3/h25-26,48H,4-24,27-47H2,1-3H3/b26-25-/i1D3,4D2,7D2 |
InChIキー |
YUNYDLOKHYJQAT-OTEPLKBXSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCC/C=C\CCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[[(2R,3S,4S,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-5-(2,2-dimethylpropyl)-4-[(pyridin-4-ylmethylamino)methyl]pyrrolidine-2-carbonyl]amino]-3-methoxybenzoic acid](/img/structure/B12406668.png)
![(2S)-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-(pyridin-2-ylmethylamino)pentanamide](/img/structure/B12406673.png)
![(2S,3R,4S,5S,6R)-2-deuterio-2-[(2R,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12406677.png)
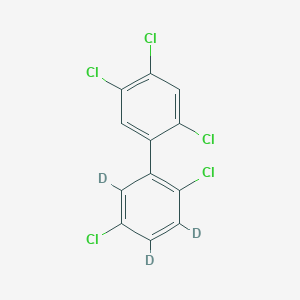
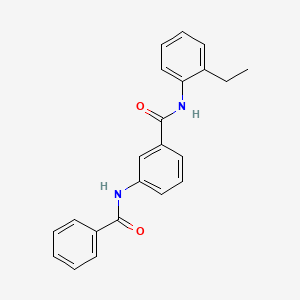
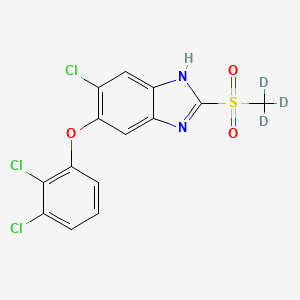
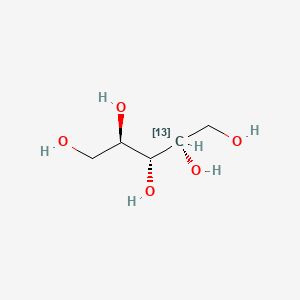
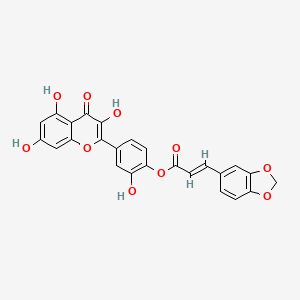
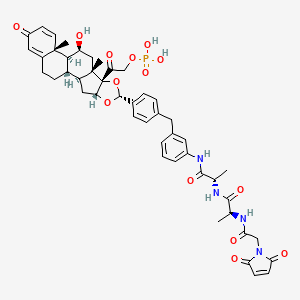
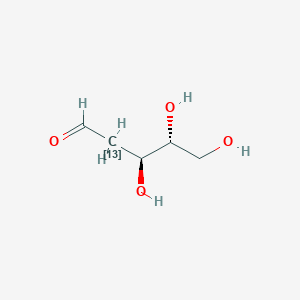
![1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406719.png)
